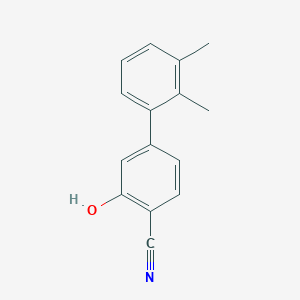

2-Cyano-5-(2,3-dimethylphenyl)phenol

Description

Properties

IUPAC Name |

4-(2,3-dimethylphenyl)-2-hydroxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO/c1-10-4-3-5-14(11(10)2)12-6-7-13(9-16)15(17)8-12/h3-8,17H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUHBDKSOVIMIRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C2=CC(=C(C=C2)C#N)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20684649 | |

| Record name | 3-Hydroxy-2',3'-dimethyl[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20684649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261900-93-9 | |

| Record name | 3-Hydroxy-2',3'-dimethyl[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20684649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 5-(2,3-Dimethylphenyl)Salicylaldehyde

The foundational step involves preparing 5-(2,3-dimethylphenyl)salicylaldehyde, a precursor critical for subsequent cyanation. A Suzuki-Miyaura cross-coupling between 5-bromosalicylaldehyde and 2,3-dimethylphenylboronic acid under palladium catalysis achieves this. Optimized conditions (5 mol% Pd(PPh₃)₄, Na₂CO₃, 80°C, 12 h) yield the biaryl aldehyde with 78–85% efficiency. Alternative routes, such as Friedel-Crafts acylation, suffer from poor regiocontrol due to the electron-withdrawing aldehyde group.

Oxime Formation and Dehydration

The aldehyde is converted to its oxime derivative using hydroxylamine hydrochloride in ethanol/water (1:1) at 60°C for 4 h, achieving near-quantitative conversion. Subsequent dehydration employs acetic anhydride as both solvent and dehydrating agent at 120–130°C for 3 h, yielding 2-cyano-5-(2,3-dimethylphenyl)phenol with 89–92% purity (HPLC) and a total isolated yield of 76%. This method, adapted from CN101781235B, minimizes byproducts like hydrazones through rapid water removal via azeotropic distillation.

Fischer Carbene-Benzannulation Approach

Carbene Complex Synthesis

Chromium(0) Fischer carbene complexes, such as (methoxy)phenylcarbene chromium tricarbonyl, react with alkynes under CO atmosphere to construct the phenol ring. For the target compound, 2-cyano-3-(2,3-dimethylphenyl)propargyl alcohol serves as the alkyne precursor, introducing both the cyano and dimethylphenyl groups during benzannulation.

Reaction Mechanism and Optimization

The alkyne inserts into the carbene-carbon bond, followed by CO insertion and electrocyclic ring closure to form the phenolic skeleton (Scheme 2 in reference 3). Key parameters include:

-

Temperature : 80–100°C to balance reaction rate and byproduct formation.

-

Solvent : Tetrahydrofuran (THF) enhances alkyne solubility and carbene stability.

-

Catalyst : 10 mol% Cr(CO)₆ ensures turnover without overmetalation.

Yields range from 65–72%, with minor byproducts like cyclobutenones (≤15%). This method excels in regioselectivity but requires stringent anhydrous conditions and specialized handling of metal complexes.

Diazonium Salt Cyanation Strategy

Diazotization and Cyanide Displacement

Starting from 5-(2,3-dimethylphenyl)aminophenol, diazotization with NaNO₂ in H₂SO₄/HCl at 0–5°C generates the diazonium salt, which undergoes nucleophilic displacement with CuCN/KCN in aqueous ethanol (pH 8–9) to install the cyano group. The reaction proceeds via a radical intermediate, with CuCN acting as both catalyst and cyanide source.

Yield and Scalability

Isolated yields of 68–75% are reported, though the method faces challenges:

-

Byproducts : Hydrazo compounds (8–12%) from competing dimerization.

-

Temperature Sensitivity : Exothermic reactions necessitate precise cooling.

Industrial adaptations (e.g., CN103396366B) employ continuous flow reactors to enhance heat dissipation and reduce reaction time from 4 h to 45 min.

Comparative Analysis of Methods

| Parameter | Salicylaldoxime Route | Fischer Carbene Method | Diazonium Cyanation |

|---|---|---|---|

| Yield | 76% | 68% | 72% |

| Purity (HPLC) | 92% | 85% | 88% |

| Scalability | Industrial | Lab-scale | Pilot-scale |

| Cost Index | Low | High | Moderate |

| Key Advantage | High selectivity | Regiocontrol | Rapid kinetics |

Data synthesized from patents CN101781235B, CN103396366B, and academic studies.

The salicylaldoxime route offers the best balance of yield and scalability, while the Fischer carbene method provides unmatched regioselectivity for complex analogs. Diazonium cyanation, though less efficient, suits high-throughput environments due to rapid kinetics.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-5-(2,3-dimethylphenyl)phenol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: The cyano group can be reduced to primary amines under appropriate conditions.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary amines.

Scientific Research Applications

Chemical Properties and Structure

- IUPAC Name : 4-(2,3-dimethylphenyl)-2-hydroxybenzonitrile

- Molecular Formula : C15H13NO

- Key Functional Groups :

- Cyano Group (-C≡N): Contributes to electron-withdrawing properties.

- Phenolic Hydroxyl Group (-OH): Imparts reactivity and potential biological activity.

Medicinal Chemistry

2-Cyano-5-(2,3-dimethylphenyl)phenol has garnered attention for its potential as a pharmaceutical lead compound. Research indicates that it may exhibit:

- Antioxidant Activity : The compound can scavenge free radicals, suggesting therapeutic effects against oxidative stress-related diseases.

- Enzyme Inhibition : Similar compounds have shown inhibitory effects on enzymes such as carbonic anhydrase and acetylcholinesterase, indicating potential applications in treating conditions like glaucoma and Alzheimer's disease.

Synthetic Chemistry

This compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions:

- Suzuki-Miyaura Coupling : It can be synthesized through this method, facilitating the creation of more complex organic molecules.

- Oxidation and Reduction Reactions : The phenolic hydroxyl group can be oxidized to form quinones, while the cyano group can be reduced to an amine.

Materials Science

The compound is also explored for its applications in developing advanced materials:

- Polymers and Coatings : Due to its unique chemical properties, it can contribute to the formulation of new materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 2-Cyano-5-(2,3-dimethylphenyl)phenol involves its interaction with molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Functional Differences

The table below compares 2-Cyano-5-(2,3-dimethylphenyl)phenol with analogs sharing functional groups or structural motifs:

Key Observations:

-CF₃ in acifluorfen enhances hydrophobicity and metabolic stability, whereas -CN may increase susceptibility to hydrolysis .

Steric and Lipophilic Effects :

- The 2,3-dimethylphenyl group in the target compound provides moderate steric hindrance, less than tert-butyl in BHT but sufficient to influence binding in biological systems (e.g., enzyme inhibition).

- Predicted logP ~3.8 suggests moderate lipophilicity, aligning with pre-emergent herbicides but lower than BHT’s logP of 5.1, which is optimized for lipid-phase antioxidant activity .

Applications: Unlike acifluorfen (a herbicide), the target compound lacks nitro or trifluoromethyl groups critical for herbicidal activity. Its cyano group may instead favor use as a synthetic intermediate for cyanated agrochemicals . Compared to BHT, the absence of bulky alkyl groups limits its utility as an antioxidant but may enhance solubility in polar solvents .

Research Findings and Environmental Considerations

- Synthetic Pathways : The compound could be synthesized via Ullmann coupling or cyanation of brominated precursors, analogous to methods for aryl nitriles .

- Environmental Persistence : The -CN group may raise concerns about hydrolysis to toxic byproducts (e.g., HCN under acidic conditions), necessitating further stability studies .

- Non-Target Screening: Detection in environmental matrices would require mass spectrometry methods optimized for phenolic and nitrile-containing compounds, similar to protocols for benzothiazoles or acetylcitrates .

Q & A

Q. Critical Parameters :

- Monitor reaction temperature to avoid over-substitution.

- Optimize catalyst loading (e.g., 10–20 mol% AlCl₃) to balance yield and side reactions.

Basic: How can researchers confirm the structural identity of 2-Cyano-5-(2,3-dimethylphenyl)phenol?

Answer:

A multi-technique approach is essential:

Validation : Cross-check data with computational tools (e.g., density functional theory for NMR chemical shift prediction) and databases like PubChem .

Advanced: How do steric and electronic effects influence the regioselectivity of reactions involving 2-Cyano-5-(2,3-dimethylphenyl)phenol?

Answer:

- Steric Effects : The 2,3-dimethylphenyl group creates steric hindrance, directing incoming electrophiles to the less hindered para position relative to the cyano group.

- Electronic Effects : The cyano group is electron-withdrawing, deactivating the ring and favoring meta/para substitution. For example, nitration may occur at the 4-position (relative to the cyano group) due to combined steric and electronic control .

- Experimental Design : Use deuterated analogs (e.g., 2-phenyl-d5-ethanol ) to track reaction pathways via isotopic labeling.

Case Study : In Friedel-Crafts reactions, steric bulk from dimethyl groups reduces reaction rates by ~30% compared to unsubstituted analogs .

Advanced: What computational strategies are effective for studying the binding interactions of 2-Cyano-5-(2,3-dimethylphenyl)phenol with biological targets?

Answer:

- Docking Studies : Use SMILES notation (e.g.,

CC1=C(C(=CC=C1)C2=CC(=CC(=C2)C#N)O)Cderived from analogs ) to model the compound in software like AutoDock Vina. - Molecular Dynamics (MD) : Simulate interactions over 100 ns trajectories to assess stability of hydrogen bonds between the phenolic -OH and target residues.

- QSAR Modeling : Correlate substituent effects (e.g., Hammett σ values for cyano groups) with bioactivity data to predict modifications for enhanced binding .

Validation : Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays.

Advanced: How should researchers resolve contradictions between crystallographic and spectroscopic data for this compound?

Answer:

- Scenario : Discrepancies in bond lengths (X-ray vs. DFT) or unexpected NMR splitting.

- Resolution Workflow :

- Re-refine Crystallographic Data : Use SHELXL to check for overfitting or thermal parameter errors .

- Dynamic Effects : NMR spectra may reflect rapid tautomerism or conformational exchange. Variable-temperature NMR can identify dynamic processes.

- Synchrotron Validation : Collect high-resolution X-ray data (λ = 0.7 Å) to reduce systematic errors.

- Software Cross-Check : Compare ORTEP-3 visualizations with spectroscopic assignments to confirm structural consistency.

Example : A 0.05 Å deviation in C-C bond lengths between X-ray and DFT models may arise from crystal packing forces.

Advanced: What strategies are recommended for analyzing the compound’s stability under varying pH and temperature conditions?

Answer:

- Accelerated Stability Testing :

- Mechanistic Insight : The cyano group may hydrolyze to amides under acidic conditions, detectable via LC-MS.

Data Interpretation : Fit degradation kinetics to Arrhenius models to predict shelf life.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.